molecular formula C5H11NO B1355370 1-Ethylazetidin-3-ol CAS No. 35995-21-2

1-Ethylazetidin-3-ol

Cat. No. B1355370
CAS RN: 35995-21-2
M. Wt: 101.15 g/mol
InChI Key: ZMXWVFGREWGXIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Ethylazetidin-3-ol consists of a four-membered azetidine ring with an ethyl group and a hydroxyl group attached. The InChI code for this compound is 1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

1-Ethylazetidin-3-ol has a boiling point of 146-148°C, a melting point of -52 to -51°C, and a density of 1.003 g/cm3. Its refractive index is 1.466 and its molecular weight is 113.16 g/mol. The molecule contains a chiral center and its two enantiomers have different biological properties.

Scientific Research Applications

Synthesis of Functionalized Azetidines

  • Synthetic Utility : 1-Ethylazetidin-3-ol demonstrates significant synthetic utility. It's used in the preparation of various functionalized azetidines, such as 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. These compounds have broad applications in organic synthesis and medicinal chemistry (Stankovic et al., 2013).

  • Precursor for Novel Compounds : It acts as a precursor for 3-ethylideneazetidines, crucial for developing novel functionalized azetidines and spirocyclic azetidine building blocks. Such compounds are valuable in drug discovery and the synthesis of complex organic molecules (Stankovic et al., 2014).

Development of Antiplatelet Drugs

  • Lead Compound in Drug Synthesis : 1-Ethylazetidin-3-ol derivatives have been used as lead compounds for developing novel antiplatelet drugs. This includes inhibitors of protease-activated receptor 4 (PAR4), which play a crucial role in thrombosis and hemostasis (Chen et al., 2008).

Synthesis of Iminosugars and Amino Acids

  • Azetidine Iminosugars Synthesis : Synthesis of azetidine iminosugars, like (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol, from d-glucose is another application. These compounds are potential inhibitors of glycosidases, enzymes involved in various biological processes, and could have therapeutic applications (Lawande et al., 2015).

Fluorimetric Sensors and Molecular Docking Studies

  • Chemical Sensing : Derivatives of 1-Ethylazetidin-3-ol have been used in designing chemosensors for detecting metal ions like Cu2+ and Hg2+. This application is significant in environmental monitoring and analytical chemistry (Wagh et al., 2015).

Miscellaneous Applications

  • Transformation into Other Compounds : It has been used in the transformation of specific azetidinones into 3-aryl-2-(ethylamino)propan-1-ols, highlighting its versatility in organic synthesis (Mollet et al., 2011).

  • Radioligand in Receptor Studies : 1-Ethylazetidin-3-ol derivatives have been developed as radioligands for studying receptors like the corticotropin-releasing hormone type 1 receptor, important in pharmacological research (Hiebel et al., 2006).

Safety And Hazards

1-Ethylazetidin-3-ol is classified as a dangerous substance. It has a hazard statement of H225, indicating that it is highly flammable . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

properties

IUPAC Name

1-ethylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWVFGREWGXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550336
Record name 1-Ethylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylazetidin-3-ol

CAS RN

35995-21-2
Record name 1-Ethylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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